2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
This compound is a derivative of chromeno[2,3-d]pyrimidine, a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring. The presence of a methoxyphenyl group and a thione group could potentially influence its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused chromeno[2,3-d]pyrimidine ring system, with additional functional groups attached. The methoxyphenyl group is attached at the 2-position and a methyl group at the 9-position of the chromeno[2,3-d]pyrimidine core. The thione group is attached at the 4-position .Chemical Reactions Analysis
The reactivity of this compound could be influenced by its functional groups. The thione group might be involved in nucleophilic reactions, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a thione group could potentially increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis Techniques
- A catalyst-free, one-pot synthesis method has been developed for creating a series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method emphasizes eco-friendliness, excellent yields, and the easy isolation of products, showcasing the compound's role in producing pharmaceutically interesting molecules (Brahmachari & Nayek, 2017).
- An efficient and convenient synthesis of novel chromeno[3′,4′:5,6]pyrano[2,3-d]pyrimidines using electrogenerated acetonitrile anions highlights the compound's versatility in creating structurally complex and potentially bioactive molecules (Kazemi-Rad, Azizian, & Kefayati, 2014).
Biological Activities
- The compound has been incorporated into various molecules that exhibited pronounced antitubercular and antimicrobial activities, suggesting its value in developing new therapeutic agents (Kamdar, Haveliwala, Mistry, & Patel, 2011).
- Research has also focused on the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives for their use as chemosensors, particularly for detecting Hg2+ ions, demonstrating the compound's potential in environmental monitoring and safety applications (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
Anticancer Research
- Fused coumarino-[4,3-d]-pyrimidine derivatives, related to the compound , have been synthesized and evaluated for anticancer activities, indicating the compound's applicability in developing novel anticancer agents (Sherif & Yossef, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-6-5-7-12-10-14-18(23-16(11)12)20-17(21-19(14)24)13-8-3-4-9-15(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGLTSQHFKOCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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